4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6/c18-14-4-1-2-5-15(14)22-8-10-23(11-9-22)16-12-17(20-13-19-16)24-7-3-6-21-24/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSZAYJKXAARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with β-Diketones
A classic method involves cyclizing 1,3-diaminopyrimidine precursors with β-diketones or equivalent electrophiles. For example, reacting 4,6-dichloropyrimidine with 1-(2-chlorophenyl)piperazine under basic conditions (e.g., KCO in DMF) at 80–100°C facilitates substitution at position 4. The chlorine at position 6 remains inert under these conditions, allowing subsequent functionalization.
Halogenation and Functionalization
Alternatively, pre-functionalized pyrimidines like 4-chloro-6-iodopyrimidine enable sequential substitutions. The iodine at position 6 exhibits higher reactivity in cross-coupling reactions compared to chlorine, permitting selective modification.
Functionalization at Position 6: Pyrazole Attachment
The 1H-pyrazol-1-yl group is introduced via cross-coupling or nucleophilic substitution:
Suzuki-Miyaura Coupling
Using 6-bromo-4-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine and 1H-pyrazole-1-boronic acid pinacol ester under Pd(PPh) catalysis in dioxane/HO (3:1) at 90°C installs the pyrazole group. Yields range from 55–70%, with purification via silica gel chromatography.
Optimization Notes:
-
Ligand: XPhos or SPhos improves coupling efficiency.
-
Base: NaCO or KPO minimizes protodeboronation.
Ullmann-Type Coupling
Copper(I)-mediated coupling between 6-iodopyrimidine intermediates and 1H-pyrazole in the presence of 1,10-phenanthroline and CsCO in DMSO at 120°C offers a ligand-free alternative. Reaction times of 24–36 hours are typical.
Integrated Synthetic Routes
Sequential Substitution Pathway
Convergent Synthesis
-
Parallel Synthesis: Prepare 4-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine and 6-(1H-pyrazol-1-yl)pyrimidine intermediates separately.
-
Coupling: Combine intermediates via Pd-catalyzed C–H activation (e.g., using Pd(OAc)/AgCO).
Analytical Characterization
Critical data for verifying the target compound:
Challenges and Mitigation Strategies
-
Regioselectivity: Competing substitutions at positions 4 and 6 are minimized using halogenated pyrimidines with varying reactivity (e.g., Cl vs. I).
-
Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps.
-
Byproduct Formation: Column chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/HO) isolates the target compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution; electrophilic substitution may require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C19H21ClN6
- Molecular Weight : 360.87 g/mol
- CAS Number : 2640945-60-2
The structure of the compound features a pyrimidine core substituted with a piperazine moiety and a pyrazole ring, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine exhibit potent anticancer properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth. For instance, Mobinitinib, a related compound, has been shown to inhibit Aurora kinase and FLT3, leading to disrupted cell proliferation in cancer cells overexpressing these targets .
Neuropharmacology
The piperazine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This compound may have implications in treating psychiatric disorders or neurodegenerative diseases, as observed in various studies where piperazine derivatives showed anxiolytic and antidepressant effects .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against pathogens .
Drug Development
The structural features of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine make it a valuable lead compound in drug development processes. Its ability to modulate kinase activity positions it as a candidate for further optimization in the development of targeted therapies for cancer and other diseases .
Table 1: Summary of Biological Activities
Case Study 1: Mobinitinib's Mechanism of Action
Mobinitinib has been studied extensively for its role in inhibiting Aurora kinase and FLT3 pathways. In clinical trials, patients with acute myeloid leukemia (AML) showed significant responses when treated with this compound, highlighting the importance of targeting these kinases for effective cancer therapy .
Case Study 2: Neuropharmacological Effects
A study on piperazine derivatives revealed that modifications on the piperazine ring could enhance binding affinity to serotonin receptors, suggesting that similar modifications on our compound could yield new treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights:
Substituent Impact on Activity: The 2-chlorophenylpiperazine group in the target compound may enhance binding to central nervous system (CNS) receptors or plant enzymes, depending on the application. In contrast, alkynyloxy substituents (e.g., Ma et al., 2014) improve herbicidal activity by disrupting chlorophyll biosynthesis .
Biological Activity Divergence: Compounds with pyrazolo-pyrimidine scaffolds (e.g., ) exhibit anti-inflammatory effects via COX-2 inhibition, suggesting the target compound’s 2-chlorophenyl group could similarly modulate enzyme interactions . Piperazine-containing pyrimidines (e.g., ) often target serotonin or dopamine receptors, but substituent variations (e.g., phenoxypropanone) may shift activity toward other pathways .
Sulfonylpiperazine () introduces polarity, which may reduce CNS penetration compared to the target compound’s chlorophenyl group .
Research Findings and Implications
- Herbicidal Potential: Structural analogs with pyrimidine-pyrazole scaffolds (e.g., Ma et al., 2014) show IC50 values < 10 µM against broadleaf weeds, suggesting the target compound could be optimized for similar agrochemical applications .
- Synthetic Flexibility : The pyrimidine core allows modular substitution (e.g., alkynyloxy, sulfonylpiperazine), enabling tailored design for specific targets .
Biological Activity
The compound 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine , also known by its CAS number 1001502-68-6 , is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.863 g/mol . The structure features a pyrimidine ring substituted with a piperazine moiety and a pyrazole group, which are significant in influencing its biological properties.
The biological activity of this compound primarily stems from its interactions with various biological targets:
- Dopamine Receptors : The compound has shown affinity for dopamine receptors, particularly the D4 subtype, which is implicated in neurological disorders. Its binding affinity (IC50 values) indicates potential therapeutic applications in treating conditions such as schizophrenia and depression .
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Kinases are crucial in signal transduction pathways that regulate cell growth and division. Inhibition of these pathways can lead to reduced tumor growth .
Biological Activity Data
Table 1 summarizes the biological activities and targets associated with 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of similar compounds, derivatives of pyrimidines demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved the disruption of mitotic spindle assembly through Aurora kinase inhibition, leading to apoptosis in cancer cells overexpressing this kinase .
Case Study 2: Neurological Disorders
Research on compounds with similar structures has revealed their effectiveness in modulating dopamine receptor activity. A study highlighted that derivatives exhibited promising results in reducing symptoms associated with Parkinson's disease by enhancing dopaminergic signaling through selective D4 receptor activation .
Q & A
Basic Research: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis can be optimized via reflux conditions in ethanol with controlled stoichiometric ratios of reactants (e.g., morpholine and formaldehyde for Mannich reactions). For example, describes refluxing a mixture of pyrimidine precursors, morpholine, and formaldehyde for 10 hours, followed by solvent removal under reduced pressure and crystallization from ethanol (95%). Monitoring reaction progress via TLC or HPLC and adjusting molar ratios of reagents (e.g., formaldehyde as a 0.02 mol excess) can enhance yield. Purification via recrystallization or column chromatography (e.g., using silica gel) ensures purity .
Advanced Research: What computational strategies are effective for designing novel derivatives of this compound with enhanced bioactivity?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms can predict viable synthetic routes and thermodynamic stability of derivatives. highlights ICReDD’s approach, using computational reaction design to narrow down optimal experimental conditions. For instance, molecular docking studies can identify structural modifications (e.g., substituting the 2-chlorophenyl group with electron-withdrawing groups) to improve binding affinity to target receptors. Computational screening of substituents on the pyrimidine or pyrazole rings can prioritize candidates for synthesis .
Basic Research: Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in for analogous piperazine-pyrimidine derivatives. Complementary techniques include:
- NMR : and NMR to verify proton environments and carbon frameworks.
- FT-IR : Identification of functional groups (e.g., C-Cl stretch at ~750 cm, pyrazole ring vibrations).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research: How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. antiviral efficacy) be systematically resolved?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs with differing substituents. To resolve this:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., MIC for antimicrobial activity).
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing pyrazole with triazole) to isolate pharmacophoric groups. notes pyridazine derivatives’ anti-bacterial activity, suggesting pyrimidine substituents may modulate selectivity .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, ChEMBL) to identify trends in bioactivity .
Basic Research: What analytical techniques are recommended for assessing purity and identifying synthetic byproducts?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) can resolve impurities. references impurity profiling for structurally similar compounds using gradient elution (e.g., acetonitrile/water + 0.1% TFA).
- GC-MS : Detect volatile byproducts (e.g., unreacted morpholine).
- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and Cl .
Advanced Research: How can reaction mechanisms for the formation of this compound be elucidated?
Methodological Answer:
Mechanistic studies require a combination of:
- Kinetic Profiling : Monitor intermediate formation via in-situ FT-IR or NMR.
- Isotopic Labeling : Use -labeled formaldehyde in Mannich reactions to track bond formation ().
- Computational Modeling : Apply transition state theory (e.g., Gaussian 16) to simulate nucleophilic attack pathways. ’s reaction path search methods can identify rate-determining steps .
Basic Research: What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test affinity for dopamine D2/D3 receptors (piperazine moieties are common in antipsychotics).
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7) to assess cytotoxicity.
- Microbial Growth Inhibition : Follow CLSI guidelines for antimicrobial testing ( references anti-bacterial protocols for pyridazine derivatives) .
Advanced Research: How can solvent effects and reaction conditions be optimized for greener synthesis?
Methodological Answer:
- Solvent Screening : Replace ethanol with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve sustainability.
- Catalysis : Use Pd nanoparticles or enzyme catalysts (e.g., lipases) for coupling reactions.
- Process Intensification : Apply microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 10 hours in ) .
Basic Research: What safety protocols are critical when handling intermediates like morpholine or chlorinated precursors?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods for chlorinated compounds ( classifies 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione as non-hazardous but recommends standard precautions).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
- Ventilation : Monitor airborne formaldehyde levels during Mannich reactions .
Advanced Research: How can machine learning models predict the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Descriptor-Based Models : Use RDKit or PaDEL to generate molecular descriptors (e.g., topological surface area, hydrogen bond donors).
- Training Data : Curate datasets from PubChem or ChEMBL (e.g., logP values of piperazine-pyrimidine analogs).
- Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method) to refine algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
